molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2710132
CAS No.: 866136-52-9
M. Wt: 272.33
InChI Key: HIXUUULHNATQQJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus first gained attention in the late 20th century as researchers sought purine isosteres capable of modulating adenosine triphosphate (ATP)-dependent biological processes. Early synthetic efforts focused on creating heterocyclic systems that could mimic the adenine moiety of ATP, a strategy rooted in the scaffold's ability to bind kinase active sites. The foundational work by Elion and Hitchings on purine analogs in the 1950s laid the groundwork for subsequent exploration of pyrazolo[3,4-d]pyrimidine derivatives, with significant advancements occurring between 1999 and 2022 as synthetic methodologies improved.

Key milestones include the discovery that substitutions at the 1-, 4-, and 6-positions of the pyrazolo[3,4-d]pyrimidine core could dramatically alter biological activity profiles. For instance, the introduction of hydrophobic groups at position 1 enhanced kinase inhibitory activity by better occupying hydrophobic pockets in target enzymes. These structural modifications enabled researchers to fine-tune molecular interactions with therapeutic targets while maintaining the core scaffold's inherent ATP-mimetic properties.

Significance of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine in Medicinal Chemistry

This compound (C~13~H~14~N~4~OS) exemplifies the strategic functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. Its molecular architecture features three critical modifications:

  • Methoxy group at position 4 : Enhances hydrogen bonding potential with kinase hinge regions
  • Methylsulfanyl moiety at position 6 : Increases hydrophobic interactions in ATP-binding pockets
  • Phenyl substitution at position 1 : Stabilizes the compound through π-π stacking interactions

Comparative studies with unsubstituted pyrazolo[3,4-d]pyrimidine analogs demonstrate that these modifications improve both binding affinity and selectivity. For example, the methylsulfanyl group's electron-donating properties enhance charge transfer interactions with tyrosine kinase domains, while the phenyl ring at position 1 contributes to improved pharmacokinetic properties by increasing molecular rigidity.

Position within the Heterocyclic Purine Analog Classification System

As a purine isostere, this compound occupies a unique niche in heterocyclic medicinal chemistry. The table below contrasts its structural features with natural purines:

Structural Feature Natural Purine This compound
Core Ring System Imidazo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 1 Substituent Hydrogen Phenyl group
Position 4 Functionalization Hydroxyl Methoxy
Position 6 Modification Amino group Methylsulfanyl

This structural divergence enables the compound to avoid metabolic pathways that typically degrade natural purines while maintaining critical interactions with ATP-binding sites. The sulfur atom in the methylsulfanyl group particularly enhances binding to cysteine-rich regions in kinase domains, a feature absent in traditional purine analogs.

Evolution of Research Interest in Pyrazolo[3,4-d]pyrimidine Derivatives

The research trajectory of pyrazolo[3,4-d]pyrimidine derivatives has evolved through three distinct phases:

  • Early exploratory phase (1999–2010) : Focused on establishing synthetic routes and basic structure-activity relationships
  • Targeted optimization phase (2011–2019) : Saw development of EGFR/VEGFR inhibitors with improved selectivity profiles
  • Precision medicinal chemistry phase (2020–present) : Characterized by computational design of derivatives like this compound for specific kinase isoforms

Recent advances in cryo-EM and molecular dynamics simulations have enabled precise mapping of the compound's interactions with mutant kinase variants, particularly those exhibiting resistance to first-generation inhibitors. Studies demonstrate that the methylsulfanyl group confers activity against T790M-mutant epidermal growth factor receptor, a common resistance mutation in non-small cell lung cancer.

Key Research Findings

  • The compound induces 8.8-fold increases in BAX/Bcl-2 ratios in cancer cells, suggesting potent apoptotic activity
  • Molecular docking studies reveal strong binding to both wild-type (ΔG = -9.8 kcal/mol) and mutant EGFR (ΔG = -8.3 kcal/mol)
  • Synthetic yields exceed 89% when using green chemistry approaches, enhancing scalability

Properties

IUPAC Name

4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUUULHNATQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to yield the desired pyrazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with various molecular targets:

    Molecular Targets: It targets enzymes such as tyrosine kinases and receptor kinases, which are involved in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituent patterns. Key comparisons include:

Compound Name Position 1 Position 4 Position 6 Key References
Target Compound Phenyl Methoxy (OCH₃) Methylsulfanyl (SCH₃) N/A
4-Chloro-6-methyl-1-isopropyl derivative Isopropyl Chloro (Cl) Methyl (CH₃)
4-Amino-1-β-D-ribofuranosyl derivative β-D-ribofuranosyl Amino (NH₂) Variable (e.g., Br)
1-(4-Methoxybenzyl)-6-methylsulfonyl 4-Methoxybenzyl N/A Methylsulfonyl (SO₂CH₃)
1-Methyl-6-methylsulfanyl derivative Methyl (CH₃) N/A Methylsulfanyl (SCH₃)
  • Position 1 : The phenyl group in the target compound enhances hydrophobicity compared to smaller alkyl (methyl, isopropyl) or nucleophilic ribose moieties. This impacts membrane permeability and target binding .
  • Position 4: Methoxy is electron-donating, contrasting with electron-withdrawing groups like chloro or amino. Amino-substituted analogs (e.g., 4-amino derivatives) are common in nucleoside mimics, where they mimic adenine in DNA/RNA .
  • Position 6 : Methylsulfanyl is less reactive than methylsulfonyl (SO₂CH₃) or halogens (Cl, Br), which are often used as leaving groups in Suzuki couplings or nucleophilic substitutions .

Electronic and Reactivity Profiles

  • Methoxy (OCH₃) : Electron-donating via resonance, increasing electron density at position 4. This contrasts with 4-chloro derivatives, where Cl withdraws electrons, enhancing electrophilicity .
  • Methylsulfanyl (SCH₃) : A weakly electron-donating group via sulfur’s lone pairs. It is less polar than methylsulfonyl (SO₂CH₃), which strongly withdraws electrons and improves solubility in polar solvents .
  • Phenyl vs.

Physicochemical Properties

  • Solubility: The phenyl group reduces aqueous solubility compared to ribose or methyl-substituted analogs. Methylsulfanyl further decreases polarity relative to sulfonyl or amino groups .
  • logP : Estimated logP for the target compound is ~2.5–3.0, higher than ribose derivatives (logP < 1) but lower than highly lipophilic isopropyl analogs .

Biological Activity

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of oncology and infectious diseases. This compound belongs to the pyrazolopyrimidine family and exhibits a variety of pharmacological effects, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties.

The biological activity of this compound primarily involves the inhibition of key enzymatic targets:

  • Cyclin-Dependent Kinase 2 (CDK2) : This kinase plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.
  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) : The inhibition of EGFR-TK disrupts downstream signaling pathways associated with cell growth and survival, which is particularly relevant in cancer therapy.

Biochemical Pathways

The interaction with CDK2 and EGFR-TK results in altered biochemical pathways that lead to significant cellular effects:

  • Cell Cycle Arrest : The compound's action on CDK2 causes cells to halt progression through the cell cycle, effectively reducing tumor growth.
  • Decreased Cell Proliferation : Inhibition of EGFR-TK contributes to reduced proliferation rates in various cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability. Its ability to inhibit p-glycoprotein suggests that it may effectively accumulate within cells, enhancing its therapeutic potential.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-710.5CDK2 inhibition
AntiproliferativeHCT-11615.3EGFR-TK inhibition
AntifungalCandida spp.12.0Disruption of fungal cell wall synthesis
AntimicrobialE. coli8.0Bacterial protein synthesis inhibition

Case Studies

  • In Vitro Studies on Cancer Cell Lines : Research conducted on MCF-7 and HCT-116 cell lines demonstrated that this compound significantly inhibited cell growth with IC50 values indicating effective potency against these cancer types .
  • Antifungal Activity : A study evaluated the compound's efficacy against various Candida species, revealing a notable antifungal effect that suggests potential therapeutic applications in treating fungal infections .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core CyclizationDMF, 80°C, 12h65–75
Methoxy IntroductionNaOMe, MeOH, reflux70–80
Methylsulfanyl AdditionNaSMe, THF, 0–5°C60–70

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming substituent positions on the pyrazolo[3,4-d]pyrimidine core. Methoxy protons appear as singlets at ~3.8 ppm, while methylsulfanyl groups show signals at ~2.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]+ for C₁₃H₁₂N₄OS: 279.0722) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN:H₂O gradient, 90:10 to 50:50 over 20 min) with UV detection at 254 nm .

Advanced: How can computational modeling predict biological targets and binding affinities for this compound?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can simulate interactions with kinase domains (e.g., CDK2 or EGFR) using crystal structures from the PDB. The methoxy and methylsulfanyl groups may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
  • SAR Analysis : Compare with analogs (e.g., 6-(2,4-difluorophenoxy) derivatives in ) to identify critical substituents for activity .

Q. Table 2: Predicted Targets and Binding Energies

Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR (PDB: 1M17)-9.2H-bond with Met793
CDK2 (PDB: 1HCL)-8.7π-Stacking with Phe80

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if poor bioavailability explains inconsistent in vivo/in vitro results .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target effects that may mask true efficacy .

Advanced: What structural modifications enhance the pharmacological profile of this compound?

Answer:

  • Position 6 : Replacing methylsulfanyl with sulfone (via oxidation with m-CPBA) improves water solubility and kinase selectivity .
  • Position 4 : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce cell permeability .
  • Position 1 : Aryl substitutions (e.g., 4-fluorophenyl) enhance binding to serotonin receptors, as seen in analogs from .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

Modification SiteChangeEffect on ActivityReference
6 (S→SO₂)Increased solubilityHigher kinase inhibition (IC₅₀ ↓)
4 (H→CF₃)Improved stabilityReduced CYP3A4 metabolism
1 (Ph→4-F-Ph)Enhanced selectivity5-HT₂A receptor affinity (Ki 12 nM)

Advanced: What methodologies optimize reaction pathways for scaled-up synthesis?

Answer:

  • DoE (Design of Experiments) : Use Taguchi or Box-Behnken designs to identify critical parameters (e.g., solvent ratio, catalyst loading). For example, ACN/H₂O (70:30) maximizes yield in Suzuki couplings .
  • Flow Chemistry : Continuous reactors reduce reaction time (e.g., from 12h to 2h for cyclization steps) and improve reproducibility .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining efficiency .

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